(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

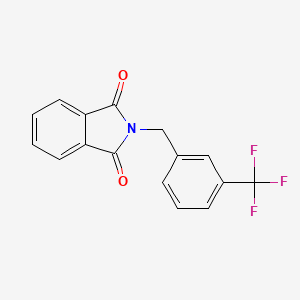

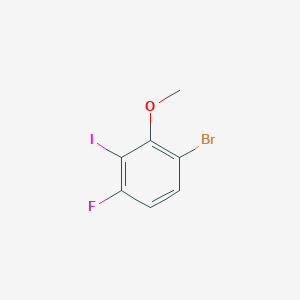

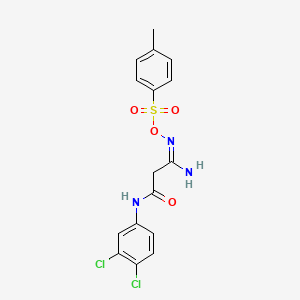

The compound “(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone” is a complex organic molecule. It likely contains two phenyl rings (aromatic six-carbon rings), each with methoxy groups (CH3O-) attached at the 2nd and 4th positions on one ring, and at the 3rd position on the other ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2,4-dimethoxy phenyl chalcones, have been synthesized by Crossed-Aldol condensation of 2,4-dimethoxy phenyl and various substituted benzaldehydes .

Orientations Futures

While specific future directions for this compound are not directly available, research into similar compounds, such as stilbazolium derivatives, has focused on their potential for various applications in frequency conversion, electro-optic switching for high-speed information processing, second harmonic devices, optical data storage, optical switching, telecommunications, and more .

Mécanisme D'action

Target of Action

The primary target of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone is the α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are potential therapeutic targets that are widely expressed in both neuronal and non-neuronal tissues, where they are implicated in a variety of functions .

Mode of Action

The compound acts as an allosteric potentiator for α7 nAChRs . It specifically inhibits α7 nAChR-mediated increases in Ca2+ in cells . This interaction with its targets results in changes in cellular calcium levels, which can have various downstream effects .

Biochemical Pathways

The interaction of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone with α7 nAChRs affects the calcium signaling pathway . This can influence various downstream effects, including neurotransmitter release and cellular excitability .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The inhibition of α7 nAChR-mediated increases in Ca2+ by (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone can result in changes in cellular function . For example, it can affect neurotransmitter release, which can have various effects on cellular communication and overall brain function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)16(17)14-8-7-13(19-2)10-15(14)20-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJLJJQNKDWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)

![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)

![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)

![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)

![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)